molecular formula C6Br2N4SSe B13168963 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole

Cat. No.: B13168963
M. Wt: 398.94 g/mol
InChI Key: VQWPEYUVHQEMLD-UHFFFAOYSA-N
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Description

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both selenium and sulfur atoms in 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole imparts unique electronic properties that are not observed in its analogs. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and stability under various conditions .

Properties

Molecular Formula

C6Br2N4SSe

Molecular Weight

398.94 g/mol

IUPAC Name

2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

InChI

InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6

InChI Key

VQWPEYUVHQEMLD-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br

Origin of Product

United States

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